![molecular formula C17H14ClF3N2O2 B3986840 1-(3-chlorophenoxy)-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-2-propanol](/img/structure/B3986840.png)
1-(3-chlorophenoxy)-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-2-propanol
説明
1-(3-chlorophenoxy)-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-2-propanol, also known as CGP-7930, is a selective antagonist of the GABAB receptor. GABAB receptors are G protein-coupled receptors that are widely distributed throughout the central nervous system and play a key role in modulating neurotransmitter release. CGP-7930 has been used extensively in scientific research to study the physiological and biochemical effects of GABAB receptor antagonism.
作用機序
1-(3-chlorophenoxy)-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-2-propanol acts as a selective antagonist of the GABAB receptor. GABAB receptors are G protein-coupled receptors that are widely distributed throughout the central nervous system. They are activated by the neurotransmitter GABA and play a key role in modulating neurotransmitter release. This compound binds to the GABAB receptor and prevents the activation of downstream signaling pathways, leading to a decrease in neurotransmitter release.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including:
1. Decreased neurotransmitter release: this compound inhibits the release of neurotransmitters such as glutamate and GABA.
2. Impaired synaptic plasticity: this compound has been shown to impair long-term potentiation, a form of synaptic plasticity that is believed to underlie learning and memory.
3. Alterations in behavior: this compound has been shown to alter behavior in animal models, including impairing spatial learning and memory.
実験室実験の利点と制限
1-(3-chlorophenoxy)-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-2-propanol has a number of advantages and limitations for use in lab experiments. Some of the advantages include:
1. Selective antagonist: this compound is a selective antagonist of the GABAB receptor, which allows for more specific and targeted experiments.
2. Well-characterized: this compound has been extensively studied and its effects are well-characterized, which allows for more accurate interpretation of experimental results.
Some of the limitations of this compound include:
1. Limited availability: this compound is not widely available and can be difficult to obtain.
2. Potential off-target effects: While this compound is a selective antagonist of the GABAB receptor, it is possible that it may have off-target effects that could confound experimental results.
将来の方向性
There are a number of future directions for research involving 1-(3-chlorophenoxy)-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-2-propanol. Some potential areas of research include:
1. Investigating the role of GABAB receptors in the development and progression of neurological and psychiatric disorders.
2. Developing more selective and potent GABAB receptor antagonists for use in experimental and therapeutic applications.
3. Examining the potential therapeutic applications of GABAB receptor antagonists in the treatment of neurological and psychiatric disorders.
4. Studying the effects of GABAB receptor antagonism on different neurotransmitter systems and pathways.
科学的研究の応用
1-(3-chlorophenoxy)-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-2-propanol has been used extensively in scientific research to study the physiological and biochemical effects of GABAB receptor antagonism. Some of the key research applications of this compound include:
1. Investigating the role of GABAB receptors in modulating neurotransmitter release.
2. Studying the effects of GABAB receptor antagonism on synaptic plasticity and learning and memory.
3. Examining the potential therapeutic applications of GABAB receptor antagonists in the treatment of neurological and psychiatric disorders.
特性
IUPAC Name |
1-(3-chlorophenoxy)-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N2O2/c18-11-4-3-5-13(8-11)25-10-12(24)9-23-15-7-2-1-6-14(15)22-16(23)17(19,20)21/h1-8,12,24H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDFJEJRTBUANK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(COC3=CC(=CC=C3)Cl)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



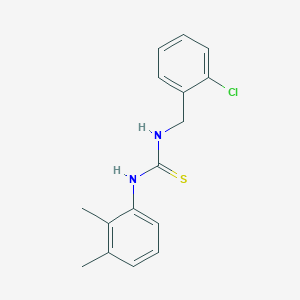
![2-(3-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B3986764.png)
![methyl 2-[2-(2-fluorophenyl)-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3986771.png)
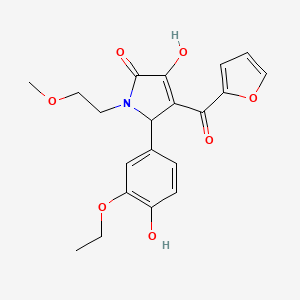
![N-{2-[(3-hydroxypropyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B3986785.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3986793.png)

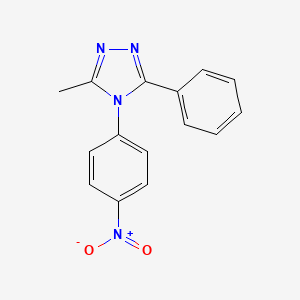
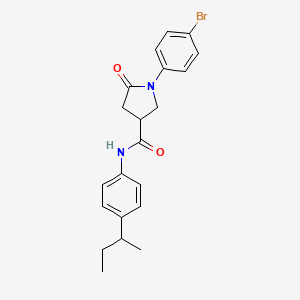
![2-{[2-(dimethylamino)ethyl]thio}-3-(4-methylphenyl)-4(3H)-quinazolinone hydrochloride](/img/structure/B3986831.png)
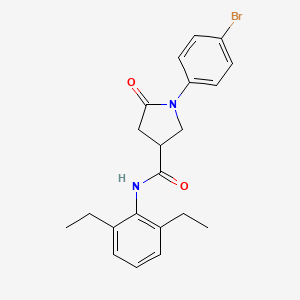
![N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-4-methoxybenzamide](/img/structure/B3986842.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]-N'-(2-fluorophenyl)ethanediamide](/img/structure/B3986849.png)
![1-(1-naphthyloxy)-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-2-propanol](/img/structure/B3986853.png)